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Compound of Interest

4-Bromo-1-ethoxy-2-
Compound Name:
fluorobenzene

Cat. No.: B050460

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Abstract

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a
valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and
materials science research. Its unique substitution pattern, featuring a bromine atom, an ethoxy
group, and a fluorine atom, offers multiple reactive sites for the construction of complex
molecular architectures. This technical guide provides a comprehensive overview of the
commercial availability, physicochemical properties, a plausible synthesis protocol, and the
potential applications of 4-Bromo-1-ethoxy-2-fluorobenzene in drug discovery and
development.

Commercial Availability

4-Bromo-1-ethoxy-2-fluorobenzene is readily available from a variety of chemical suppliers.
Researchers can procure this compound in quantities ranging from grams to kilograms,
ensuring a steady supply for both laboratory-scale research and larger-scale synthetic
endeavors. Leading suppliers include Echemi (on behalf of HANGZHOU LEAP CHEM CO.,
LTD.), Oakwood Chemical, and BLDpharm.[1] The typical purity offered is 295-99%.[1]

Physicochemical Properties
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A summary of the key physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene is
presented in Table 1. It is important to note that some of the available data is predicted rather
than experimentally determined.

Table 1: Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene

Property Value Source
CAS Number 115467-08-8 [1][2]
Molecular Formula CsHsBrFO [1][2]
Molecular Weight 219.05 g/mol [2]
Appearance Powder or liquid [1]
Boiling Point 233.4 £ 20.0 °C (Predicted) [1][2]
Density 1.457 + 0.06 g/cm? (Predicted) [1112]
Flash Point 114.0 + 6.0 °C (Predicted) [11[2]
Refractive Index 1.514 (Predicted) [1][2]
XLogP3 3.69 [1]
Synthesis

A highly plausible and commonly employed method for the synthesis of 4-Bromo-1-ethoxy-2-
fluorobenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a
phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene can be achieved by reacting 4-bromo-2-
fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of
a suitable base.
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Caption: Proposed synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on general procedures for
the Williamson ether synthesis.

Materials:

4-bromo-2-fluorophenol (1.0 eq)

Ethyl iodide (1.2 eq)

Anhydrous potassium carbonate (K2COs) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

e To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-
bromo-2-fluorophenol.
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e Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the
phenol.

e Add anhydrous potassium carbonate to the solution.
 Stir the suspension vigorously for 15-20 minutes at room temperature.
o Slowly add ethyl iodide to the reaction mixture.

o Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
» Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
e Wash the combined organic layers with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-
ethoxy-2-fluorobenzene.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-Bromo-1-ethoxy-2-fluorobenzene is not readily
available in the searched literature, a prediction of the key spectral features can be made
based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-Bromo-1-ethoxy-2-fluorobenzene
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Technique Predicted Features

Aromatic protons (3H) exhibiting complex

splitting patterns due to H-H and H-F coupling.

1H NMR _ .
An upfield quartet (2H, -OCH2CHs) and a triplet
(3H, -OCH2CH5).
Signals for eight distinct carbon atoms. The

13C NMR carbon attached to the fluorine will show a large

C-F coupling constant.

Aromatic C-H stretching (~3100-3000 cm™1), C-
IR O-C stretching (~1250 cm~1), and C-Br and C-F

stretching in the fingerprint region.

A molecular ion peak (M*) and a prominent M+2
peak of similar intensity due to the presence of

MS (EI) bromine. Fragmentation patterns corresponding
to the loss of the ethyl group and other

fragments.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, such as 4-Bromo-1-ethoxy-2-fluorobenzene, are crucial
building blocks in medicinal chemistry. The presence of fluorine and bromine atoms can
significantly influence the pharmacokinetic and pharmacodynamic properties of a drug
molecule.

e Fluorine: The introduction of fluorine can enhance metabolic stability, increase lipophilicity,
and improve binding affinity to target proteins.[3]

e Bromine: The bromine atom serves as a versatile synthetic handle for various cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse
substituents. This is a key strategy in the exploration of structure-activity relationships (SAR)
during lead optimization.

While specific examples of the use of 4-Bromo-1-ethoxy-2-fluorobenzene in the synthesis of
marketed drugs were not identified in the search, its structural motifs are present in various
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pharmaceutical intermediates. For instance, similar bromo- and ethoxy-substituted phenyl
compounds are used in the synthesis of drugs like Dapagliflozin.[4]

The logical workflow for utilizing 4-Bromo-1-ethoxy-2-fluorobenzene in a drug discovery
program would typically involve its use as a scaffold for the synthesis of a library of
compounds.
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Caption: Workflow for drug discovery using 4-Bromo-1-ethoxy-2-fluorobenzene.
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Conclusion

4-Bromo-1-ethoxy-2-fluorobenzene is a commercially available and synthetically versatile
building block with significant potential in the field of drug discovery and materials science. Its
straightforward synthesis via Williamson etherification and the presence of multiple functional
groups for further elaboration make it an attractive starting material for the creation of novel
and complex molecules. Further research into its applications is warranted to fully explore its
potential in the development of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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